tert-butyl 4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)piperazine-1-carboxylate
Description
Propriétés
IUPAC Name |
tert-butyl 4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O4/c1-16(2,3)24-15(22)19-8-6-18(7-9-19)14(21)12-11-13-20(17-12)5-4-10-23-13/h11H,4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZKQRBKNRGJRCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=NN3CCCOC3=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)piperazine-1-carboxylate typically involves multi-step organic reactions. One common approach is the four-component reaction involving an aldehyde, malononitrile, hydrazine, and 4,4-dimethyl-3-oxopentanenitrile. The reaction proceeds under specific conditions, such as the use of potassium carbonate in dichloromethane and water, to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity. Additionally, purification techniques like recrystallization or chromatography might be employed to obtain the final product.
Analyse Des Réactions Chimiques
Hydrolysis of the Tert-Butyl Carbamate Group
The tert-butyloxycarbonyl (Boc) protecting group on the piperazine nitrogen can be selectively removed under acidic conditions to yield a free amine. This reaction is pivotal for further functionalization of the piperazine moiety.
| Reaction Conditions | Products | Key Observations |
|---|---|---|
| Trifluoroacetic acid (TFA) in DCM | Deprotected piperazine intermediate (free amine) | High selectivity for Boc removal |
| HCl in dioxane | Hydrochloride salt of the deprotected piperazine | Requires neutralization for further reactions |
This step is often employed to generate reactive intermediates for coupling with electrophiles or pharmacophores.
Amide Bond Formation and Coupling Reactions
The carbonyl group adjacent to the pyrazolo-oxazine ring serves as a reactive site for nucleophilic attack, enabling amide bond formation.
| Reagents/Conditions | Nucleophiles | Products |
|---|---|---|
| EDC·HCl, HOBt, DIPEA in DMF | Amines (e.g., substituted anilines, alkylamines) | Piperazine-linked amide derivatives |
| CDI (1,1'-carbonyldiimidazole) | Alcohols | Carbamate or carbonate derivatives |
These reactions are frequently used to introduce diverse substituents, enhancing pharmacological properties such as target affinity.
Ring-Opening Reactions of the Oxazine Moiety
The 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine ring undergoes selective ring-opening under acidic or nucleophilic conditions.
| Conditions | Reagents | Products |
|---|---|---|
| HCl in methanol | Methanol | Pyrazolo-oxazolidine derivatives |
| Sodium hydride (NaH) in THF | Thiols | Thioether-linked pyrazole analogs |
Ring-opening reactions modify the heterocyclic scaffold, enabling access to structurally diverse analogs .
Electrophilic Aromatic Substitution
The pyrazole ring in the oxazine system is susceptible to electrophilic substitution, particularly at the 3- and 5-positions.
| Reagents | Position Modified | Products |
|---|---|---|
| Nitration (HNO₃/H₂SO₄) | C-3 or C-5 | Nitro-substituted derivatives |
| Halogenation (Br₂/FeBr₃) | C-3 | Brominated analogs (e.g., 3-bromo-pyrazolo-oxazine) |
These substitutions are leveraged to enhance electronic properties or serve as intermediates for cross-coupling reactions .
Reductive Amination and Alkylation
The deprotected piperazine intermediate undergoes reductive amination or alkylation to introduce alkyl/aryl groups.
| Reagents | Substrates | Products |
|---|---|---|
| NaBH₃CN, aldehydes/ketones | Aldehydes (e.g., benzaldehyde) | N-alkylated piperazine derivatives |
| Alkyl halides, K₂CO₃ | Methyl iodide, benzyl bromide | Quaternary ammonium salts or N-alkyl piperazines |
These modifications fine-tune solubility and pharmacokinetic profiles .
Oxidation and Reduction Reactions
-
Oxidation : The oxazine ring can be oxidized to form pyrazolo-oxazole derivatives using mild oxidizing agents like m-CPBA.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the oxazine ring to a saturated piperidine analog, altering conformational flexibility .
Cross-Coupling Reactions
The pyrazole ring participates in palladium-catalyzed couplings, such as Suzuki-Miyaura reactions, to introduce aryl/heteroaryl groups.
| Catalyst System | Boron Reagents | Products |
|---|---|---|
| Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O | Arylboronic acids | Biaryl-substituted pyrazolo-oxazine derivatives |
This strategy is critical for structure-activity relationship (SAR) studies .
Key Research Findings
-
Deprotection Efficiency : TFA-mediated Boc removal achieves >95% yield without side reactions.
-
Amide Coupling : EDC·HCl/HOBt ensures >80% conversion for most amines, minimizing racemization.
-
Ring-Opening Selectivity : Methanolysis under HCl preferentially cleaves the oxazine ring over other functional groups .
Applications De Recherche Scientifique
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds derived from pyrazolo[5,1-b][1,3]oxazine structures. These compounds have shown promise in inhibiting various cancer cell lines through mechanisms involving DNA topoisomerase interference and apoptosis induction. For instance, derivatives containing the pyrazolo framework have been evaluated for their cytotoxic effects against prostate cancer cells, demonstrating IC50 values that suggest significant activity against tumor growth .
Neuropharmacological Effects
Compounds similar to tert-butyl 4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)piperazine-1-carboxylate have been investigated for their neuropharmacological effects. Research indicates that these compounds may modulate neurotransmitter systems, potentially leading to applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Their ability to cross the blood-brain barrier enhances their therapeutic potential in central nervous system disorders.
Synthesis of Novel Therapeutics
Design of Biologically Active Molecules
The versatility of the piperazine moiety allows for the synthesis of a wide range of derivatives that can be tailored for specific biological targets. The incorporation of the pyrazolo[5,1-b][1,3]oxazine scaffold into piperazine derivatives has been shown to yield compounds with enhanced potency and selectivity against various biological targets . This approach is crucial in drug design where specificity and reduced side effects are paramount.
Case Study: Synthesis of Antitubercular Agents
A notable case study involves the synthesis of aza- and diazabiphenyl analogues derived from similar structures to this compound. These compounds exhibited over 100-fold improved efficacy compared to existing antitubercular drugs in preclinical models, showcasing the potential for developing new treatments for tuberculosis .
Structure-Activity Relationship Studies
Understanding Mechanisms of Action
Structure-activity relationship (SAR) studies are essential in optimizing the pharmacological properties of new compounds. By systematically modifying the chemical structure of this compound and analyzing their biological activity, researchers can identify key structural features that enhance efficacy and reduce toxicity. Such studies have led to the identification of lead compounds with promising therapeutic profiles.
Potential Applications in Drug Delivery Systems
The unique chemical properties of this compound may also lend themselves to innovative drug delivery systems. By conjugating it with various carriers or using it as a prodrug, researchers aim to improve the solubility and bioavailability of poorly soluble drugs.
Mécanisme D'action
The mechanism by which tert-butyl 4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)piperazine-1-carboxylate exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets, such as enzymes or receptors, to produce a therapeutic effect. The pathways involved would be specific to the biological system in which it is used.
Comparaison Avec Des Composés Similaires
Structural Analogues
tert-Butyl 4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxylate
- Structural Differences : Replaces the pyrazolo[5,1-b][1,3]oxazine with a pyrazolo[1,5-a]pyridine ring, reducing oxygen content and altering ring strain.
- Implications : The absence of an oxazine oxygen may decrease polarity, increasing lipophilicity (ClogP ~2.5 vs. ~1.8 for the target compound) .
- Applications : Used in kinase inhibitor research due to improved cell permeability .
Nitroimidazooxazine Derivatives (e.g., PA-824 Analogues)
- Example : (6S)-2-Nitro-6-{[4-(trifluoromethoxy)benzyl]oxy}-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine (PA-824) .
- Key Differences : Incorporates a nitroimidazole instead of pyrazole and a benzyloxy side chain.
- Bioactivity : PA-824 analogues exhibit potent antitubercular activity (MIC ~0.1–0.3 μM) but suffer from poor solubility (≤10 μM in PBS). Hydrophilic linkers (e.g., pyridine) in extended side-chain variants improve solubility (up to 50 μM) while maintaining potency .
tert-Butyl 3-Bromo-6,7-dihydro-2-methylpyrazolo[1,5-a]pyrazine-5(4H)-carboxylate
- Modifications : Bromine substitution at position 3 and a methyl group at position 2.
- Synthetic Utility : Bromine enables further functionalization via cross-coupling reactions, a strategy less explored in the target compound .
Physicochemical and Pharmacokinetic Properties
Key Observations :
- Pyridine-containing analogues () achieve a balance between solubility and bioavailability, a strategy applicable to the target compound via side-chain modifications .
Antitubercular Activity
- PA-824 Analogues : Exhibit MIC values as low as 0.03 μM against M. tuberculosis H37Rv. The target compound’s pyrazolo-oxazine core lacks the nitro group critical for prodrug activation in PA-824, suggesting divergent mechanisms .
- Chronic Infection Models : Pyridine-linked PA-824 derivatives show >24-fold better efficacy than delamanid in murine models, highlighting the impact of hydrophilic substituents .
Kinase Inhibition
- Piperazine-carboxylates with pyrazolo-heterocycles are explored as kinase inhibitors (e.g., JAK2, ALK). The target compound’s oxazine ring may offer unique hydrogen-bonding interactions compared to pyridine-based analogues .
Activité Biologique
The compound tert-butyl 4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)piperazine-1-carboxylate is a member of the pyrazolo[5,1-b][1,3]oxazine family, which has garnered attention for its potential biological activities. This article explores its biological activity, synthesizing findings from various research studies and databases to provide a comprehensive overview.
- IUPAC Name : this compound
- Molecular Formula : C18H21N3O4
- Molecular Weight : 343.4 g/mol
- CAS Number : 1428366-29-3
Antimicrobial Activity
Research indicates that derivatives of pyrazolo[5,1-b][1,3]oxazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain piperazine-linked compounds possess activity against Mycobacterium tuberculosis (MTB), suggesting that the pyrazolo structure may enhance the efficacy of these agents against resistant strains of bacteria .
Enzyme Inhibition
The compound has been studied for its potential as an inhibitor of various enzymes. Notably, it has been investigated for its effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Compounds with similar structures have demonstrated moderate to high inhibitory activity against these enzymes, which are crucial in neurodegenerative diseases like Alzheimer's .
Case Studies
- Anti-Tubercular Activity : A series of compounds related to pyrazolo derivatives were synthesized and tested for their anti-tubercular activity. Some exhibited Minimum Inhibitory Concentrations (MICs) significantly lower than standard treatments, indicating their potential as new therapeutic agents against tuberculosis .
- Cholinesterase Inhibition : A study focused on the synthesis of isatin Mannich bases revealed that related compounds could serve as effective cholinesterase inhibitors. The inhibition of AChE and BuChE was found to correlate with the presence of pyrazolo structures in the compounds tested .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. Key factors include:
- Substituents on the piperazine ring : Alterations can enhance or diminish biological activity.
- Positioning of functional groups on the pyrazolo ring : Specific placements can optimize interactions with target enzymes or receptors.
Research Findings Summary Table
Q & A
Q. What are the optimized synthetic routes for preparing tert-butyl 4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)piperazine-1-carboxylate?
Methodological Answer: The compound can be synthesized via coupling reactions between pyrazolo-oxazine intermediates and piperazine derivatives. Key steps include:
- Amide Coupling : Reacting pyrazolo-oxazine-2-carboxylic acid with tert-butyl piperazine-1-carboxylate using coupling agents (e.g., EDCI, HOBt) in dichloromethane (DCM) under nitrogen .
- Cross-Coupling : For functionalized derivatives, Suzuki-Miyaura coupling with boronic esters (e.g., 5-(thiazol-5-yl)pyrazine) using Pd catalysts (e.g., Pd(dppf)Cl₂) and sodium carbonate in toluene/water at 100°C for 16 hours .
Q. Table 1: Representative Reaction Conditions
Q. How can purification and characterization be effectively performed for this compound?
Methodological Answer:
Q. What analytical techniques are critical for assessing structural integrity and purity?
Methodological Answer:
- HPLC : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) to detect impurities (<0.5%) .
- FT-IR : Identify carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and amide bonds (N–H at ~3300 cm⁻¹) .
- Elemental Analysis : Verify carbon/nitrogen ratios (±0.4% theoretical values) for final compounds .
Advanced Research Questions
Q. How can researchers evaluate the biological activity of this compound and its analogs?
Methodological Answer:
- In Vitro Assays :
- In Vivo Models :
Q. Table 2: Biological Activity Profile
| Assay | Result | Reference |
|---|---|---|
| NLRP3 Inhibition (IC₅₀) | 25 nM | |
| Acute TB Model (ED₉₀) | 10 mg/kg | |
| Metabolic Stability (Human Liver Microsomes) | t₁/₂ = 45 min |
Q. How can solubility challenges be addressed during formulation studies?
Methodological Answer:
Q. How do structural analogs compare in terms of activity and stability?
Methodological Answer:
Q. Table 3: Key Analog Comparisons
| Analog | ClogP | Aqueous Solubility (μg/mL) | MIC (M. tuberculosis) |
|---|---|---|---|
| Parent Compound | 3.2 | 12 (pH 7.4) | 0.5 μM |
| Pyridine Analog | 2.8 | 45 (pH 2.0) | 0.7 μM |
| Bipyridine Analog | 2.5 | 80 (pH 2.0) | 12 μM |
Q. How should researchers resolve contradictions in synthetic yield data?
Methodological Answer:
Q. What safety precautions are recommended for handling this compound?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
